Thiosildenafil

Analytical Chemistry Reference Standards Mass Spectrometry

The adulteration of dietary supplements and counterfeit pharmaceuticals with unapproved PDE5 inhibitors like Sildenafil analogues demands unequivocal identification. Generic reference standards cannot resolve Thiosildenafil due to its unique sulfur-for-oxygen substitution in the pyrazolopyrimidine core, which alters its molecular weight (490.64), chromatographic retention, and MS/MS fragmentation pattern. • Provides the thiocarbonyl-specific IR absorption (1288-1242 cm⁻¹) and unique gas-phase alkyl transfer CID signature essential for LC-MS/MS method validation. • Supplied at ≥98% purity with full regulatory documentation, enabling accurate quantification and compliance with USP, EMA, JP, and BP requirements. • In stock at BenchChem for immediate global shipment, eliminating method-development delays.

Molecular Formula C22H30N6O3S2
Molecular Weight 490.6 g/mol
CAS No. 479073-79-5
Cat. No. B029118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiosildenafil
CAS479073-79-5
Synonyms5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione;  1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-_x000B_1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine; 
Molecular FormulaC22H30N6O3S2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
InChIInChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32)
InChIKeyLJUBVCQVNMLSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Thiosildenafil Analytical Reference Standard


Thiosildenafil (CAS 479073-79-5), also known as a thiono analog of Sildenafil, is a pyrazolopyrimidinethione compound that functions as a phosphodiesterase type 5 (PDE5) inhibitor . It is characterized by a sulfur-for-oxygen substitution in the pyrazolopyrimidinone core relative to Sildenafil, a modification that distinguishes it as a novel PDE5A inhibitor . Its primary utility lies not as a therapeutic agent but as an analytical reference standard for the detection and quantification of PDE5 inhibitor adulterants in complex matrices like dietary supplements and counterfeit pharmaceuticals [1].

Analytical reference standard workflow for PDE5 inhibitor adulterant screening in complex matrices. Dietary supplements, herbal products, counterfeit pharmaceuticals
Thiono analog identity requires sulfur-specific analytical differentiation from oxo analogs. C=S substitution fundamentally alters MS, IR, and chromatographic behavior
Regulatory method compatibility supports development of validated LC-MS/MS and HPLC methods. Applicable to pharmacopeial impurity profiling and forensic identification

Why Thiosildenafil Cannot Be Substituted


Thiosildenafil exhibits distinct analytical and structural properties that preclude generic substitution with Sildenafil, other PDE5 inhibitor analogs (e.g., Acetildenafil, Thiohomosildenafil), or alternative reference standards [1]. Its unique sulfur-for-oxygen substitution in the pyrazolopyrimidine core fundamentally alters its molecular weight, chromatographic retention time, and mass spectrometric fragmentation pattern compared to Sildenafil [2]. Furthermore, its specific thiocarbonyl group (C=S) imparts a characteristic IR absorption band (1288-1242 cm⁻¹) [3] and drives a unique gas-phase alkyl transfer reaction during collision-induced dissociation (CID) mass spectrometry [4]. These compound-specific features are essential for accurate identification, unambiguous quantification, and the development of robust, validated analytical methods in regulatory, quality control, and forensic settings. Using an alternative standard would lead to false negatives or inaccurate quantification, compromising product safety and regulatory compliance.

Target Standard
Thiosildenafil (C=S thiocarbonyl core; MW 490.64 g/mol)
Common Substitute
Sildenafil (C=O carbonyl core; MW 474.58 g/mol)
Risk Factor
Molecular weight shift (+16.06 g/mol) alters retention time and MS precursor ion selection.
Impact
False negatives in targeted screening; inaccurate quantification if Sildenafil calibration is used.
Risk Factor
Unique gas-phase alkyl transfer CID pathway and diagnostic m/z 113 fragment.
Impact
Confirmatory identification may fail without reference fragmentation pattern; isomeric analogs may co-elute.
Risk Factor
Regulatory documentation requires impurity-specific reference material for ANDA/NDA submissions.
Impact
Generic substitution may not meet pharmacopeial traceability or structure elucidation report requirements.

Thiosildenafil Differentiation Evidence


Unique Thiocarbonyl (C=S) Structural and Spectral Properties

Thiosildenafil is structurally differentiated from the parent compound Sildenafil by the substitution of a sulfur atom for the oxygen atom in the pyrazolopyrimidinone core, replacing the carbonyl (C=O) with a thiocarbonyl (C=S) group. This single-atom change increases the molecular weight from 474.58 g/mol (Sildenafil) to 490.64 g/mol and provides a characteristic infrared (IR) absorption for the C=S stretch in the 1288-1242 cm⁻¹ range [1]. This structural modification is the fundamental basis for its distinct analytical behavior.

C=S Structural & Spectral Identity
Head-to-head
Thiosildenafil C₂₂H₃₀N₆O₃S₂; MW 490.64 g/mol; C=S IR 1288–1242 cm⁻¹. Sildenafil C₂₂H₃₀N₆O₄S; MW 474.58 g/mol. ΔMW = +16.06 g/mol.
Supports unambiguous identity confirmation and differentiation from oxo analogs.
FT-IR C=S stretch provides orthogonal spectral confirmation.
Analytical Chemistry Reference Standards Mass Spectrometry

Distinct MS/MS Fragmentation Signature

During electrospray ionization tandem mass spectrometry (ESI-MS/MS), Thiosildenafil undergoes a unique collision-induced dissociation (CID) pathway not observed for Sildenafil or other C=O-containing analogs. Specifically, it exhibits a prominent gas-phase alkyl transfer reaction from the piperazine nitrogen to the sulfur atom of the thiocarbonyl group [1]. This results in a distinct fragment ion pattern, including a characteristic base peak at m/z 113 [2]. High-resolution MS/MS can differentiate isomeric Thiosildenafil-like analogues from Sildenafil-like analogues with all fragment ions identified within a mass tolerance of 5 ppm [3].

MS/MS Fragmentation Signature
Class-level
Unique gas-phase alkyl transfer (N→S) upon CID; characteristic base peak m/z 113. Isomeric differentiation within 5 ppm mass tolerance by Orbitrap.
Provides a reported confirmatory fingerprint for thiono analogs.
Fragmentation pathway distinct from all C=O PDE5 inhibitor analogs.
Mass Spectrometry Analytical Method Validation Forensic Chemistry

Validated LC-MS/MS Detection for Adulterant Screening

Thiosildenafil has been successfully detected and quantified in real-world samples of functional foods and herbal supplements using validated analytical methods. A novel in-tube solid-phase microextraction (SPME) method coupled with HPLC was developed and applied, detecting Thiosildenafil in four types of functional foods at quantifiable concentrations ranging from 1.30 to 4.78 μg/g [1]. This demonstrates the compound's relevance and the need for a reliable reference standard to achieve accurate quantification at these levels in complex food matrices.

Validated Adulterant Detection
Method context
In-tube SPME–HPLC method quantified Thiosildenafil at 1.30–4.78 μg/g in functional food matrices.
Supports method validation for regulatory adulterant screening.
Real-world matrix applicability demonstrated; reference standard required for calibration.
Analytical Method Validation Food Safety Regulatory Compliance

High Purity Reference Material Suitability

Commercially available Thiosildenafil for research and analytical use is consistently specified with a minimum purity of 98%, with some suppliers providing material at 98% or 98+% purity . This high purity level is essential for its intended use as an analytical reference standard, ensuring that quantitative measurements are accurate and free from significant interference from related impurities.

Reference Material Purity
Specification review
≥98% (HPLC/NMR)
Consistent vendor specification supports quantitative accuracy.
Certificate of Analysis should be reviewed for lot-specific purity.
Reference Materials Quality Control Pharmaceutical Analysis

Regulatory Documentation for Pharmacopeial Compliance

Thiosildenafil is available as a meticulously characterized reference material that complies with rigorous regulatory requirements, including those defined by the USP, EMA, JP, and BP [1]. It is supplied with a detailed Structure Elucidation Report (SER) and can be used as a reference standard for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) related to Sildenafil [1]. Further traceability against primary pharmacopeial standards (USP or EP) can be provided upon request .

Regulatory Documentation
Source review
Supplier reports compliance with USP/EMA/JP/BP requirements; Structure Elucidation Report available.
Supports ANDA/NDA submission documentation review.
Traceability to primary pharmacopeial standards may be requested.
Regulatory Compliance ANDA/NDA Pharmaceutical Impurities

Thiosildenafil Application Scenarios


PDE5 Inhibitor Adulterant Screening

The unique MS/MS fragmentation pathway and distinct molecular weight of Thiosildenafil, as established in Sections 3.1 and 3.2, make it an essential reference standard for forensic toxicology and regulatory (e.g., FDA, EMA) laboratories screening dietary supplements, herbal products, and counterfeit pharmaceuticals for the presence of unapproved PDE5 inhibitors. The validated LC-MS/MS method highlighted in Section 3.3, which quantified Thiosildenafil at 1.30–4.78 μg/g in functional foods [1], is directly applicable in this context.

Pharmaceutical QC Method Development and Validation

Thiosildenafil is a critical tool for analytical scientists developing and validating HPLC and LC-MS/MS methods for the quality control of Sildenafil Active Pharmaceutical Ingredient (API) and finished drug products. Its use as a specified impurity or related substance marker allows for accurate assessment of product purity and stability. The availability of a high-purity (≥98%) reference standard, as noted in Section 3.4, is essential for generating precise calibration curves and ensuring method robustness.

ANDA Support for Generic Sildenafil

For pharmaceutical companies preparing ANDA submissions for generic versions of Sildenafil, Thiosildenafil is a key reference material. As a known process impurity or degradation product, its accurate identification and quantification are required by regulatory agencies. The regulatory-grade documentation and compliance with USP/EMA/JP/BP requirements described in Section 3.5 [2] ensures that data generated using this standard will meet the stringent data integrity standards of global health authorities.

PDE5 Inhibitor SAR Research

Thiosildenafil serves as a valuable tool compound in academic and industrial medicinal chemistry research aimed at understanding PDE5 inhibitor structure-activity relationships (SAR). Its unique sulfur-for-oxygen substitution provides a distinct probe to investigate the pharmacophoric requirements of the PDE5 binding site and the impact of this single-atom change on inhibitor binding kinetics and selectivity. Its use in this context is supported by its well-defined structure and high purity (Section 3.4).

Application
Selection Property
Validation Focus
PDE5 Inhibitor Adulterant Screening
Unique MS/MS fragmentation and molecular weight
Confirmatory identification in dietary supplements and counterfeit pharmaceuticals
Pharmaceutical QC Method Development
High-purity (≥98%) reference standard with defined C=S identity
HPLC/LC-MS/MS calibration and impurity profiling for Sildenafil API
ANDA Submission Support
Regulatory-grade documentation and pharmacopeial compliance
Structure elucidation and traceability for regulatory dossier integrity
PDE5 Inhibitor SAR Research
Thiono analog probe with well-defined purity
Binding kinetics and selectivity studies in PDE5 pharmacophore models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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